

THE-630: A Pan-Variant KIT Inhibitor for Research Applications

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Compound of Interest		
Compound Name:	LT-630	
Cat. No.:	B12364330	Get Quote

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

THE-630 is an orally bioavailable, potent, and selective pan-variant inhibitor of the receptor tyrosine kinase KIT.[1][2] It was developed to target a wide range of KIT mutations, including primary activating mutations and secondary resistance mutations that arise during therapy in conditions such as gastrointestinal stromal tumors (GIST).[1][3] While the clinical development of THE-630 for GIST has been discontinued, its properties as a pan-variant KIT inhibitor make it a valuable research tool for studying KIT signaling and resistance mechanisms in various cancer models.[4]

Mechanism of Action

THE-630 potently inhibits the activity of various KIT mutations, including those in the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18).[1][3][5] By binding to and inhibiting these mutated forms of KIT, THE-630 blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1]

Quantitative Data



In Vitro Activity of THE-630 against various KIT

mutations

Mutations KIT Mutation	Cell Line	IC50 (nM)
Exon 11 Deletion	GIST-T1	~3
Exon 11 Deletion	BaF3	≤3
Exon 9 Insertion	BaF3	≤3
Exon 11 Del + V654A (ATP binding pocket)	BaF3	<25
Exon 11 Del + T670I (ATP binding pocket)	BaF3	<25
Exon 11 Del + D816G/H (activation loop)	BaF3	<25
Exon 11 Del + D820A/G (activation loop)	BaF3	<25
Exon 11 Del + N822K (activation loop)	BaF3	<25
Exon 11 Del + Y823D (activation loop)	BaF3	<25
Exon 11 Del + A829P (activation loop)	BaF3	<25
Exon 9 + V654A	BaF3	10
Exon 9 + D816H	BaF3	33

Data compiled from preclinical characterization studies.[3]

In Vivo Antitumor Activity of THE-630 in GIST Xenograft Models

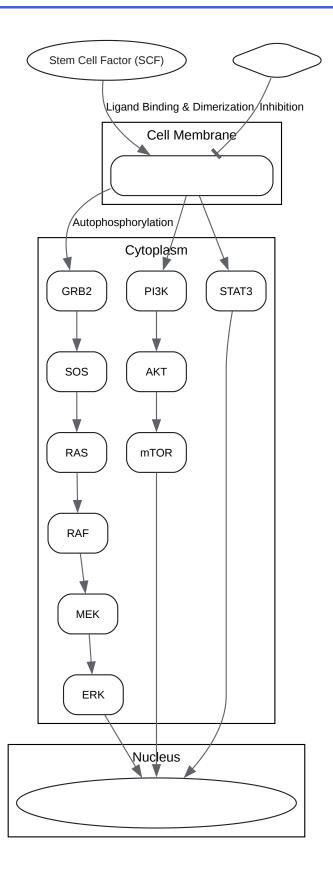


GIST Model (KIT Mutation)	Treatment	Tumor Growth Inhibition/Regression
V654A (ATP binding pocket)	THE-630	86% inhibition
V654A (ATP binding pocket)	Ripretinib	26% inhibition
N822K (activation loop)	THE-630	88% regression
N822K (activation loop)	Sunitinib	25% inhibition
D820A (activation loop)	THE-630	59% regression
D820A (activation loop)	Ripretinib	1% regression

Data from preclinical studies in mouse xenograft models.[3][5]

Signaling Pathway





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Caption: The KIT signaling pathway is activated by Stem Cell Factor (SCF), leading to downstream activation of the RAS/MAPK, PI3K/AKT/mTOR, and STAT3 pathways, ultimately promoting cell proliferation and survival. THE-630 inhibits the autophosphorylation of the KIT receptor, thereby blocking these downstream signaling cascades.

Experimental ProtocolsIn Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of THE-630 on the viability of cancer cell lines expressing various KIT mutations.

Materials:

- GIST-T1 or other relevant cancer cell lines (e.g., BaF3 cells engineered to express specific KIT mutations)
- Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
- THE-630 compound (stock solution in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar viability reagent
- 96-well white, clear-bottom tissue culture plates
- Multichannel pipette
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.



 Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

Compound Treatment:

- \circ Prepare a serial dilution of THE-630 in complete culture medium. A typical concentration range would be from 1 nM to 10 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- \circ Remove the medium from the wells and add 100 μL of the diluted compound or vehicle control to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Viability Assessment:

- Equilibrate the CellTiter-Glo® reagent to room temperature.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a luminometer.

Data Analysis:

- Subtract the background luminescence (medium only) from all experimental values.
- Normalize the data to the vehicle-treated control wells (set to 100% viability).
- Plot the normalized viability data against the logarithm of the drug concentration.
- Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism).

Combination Studies



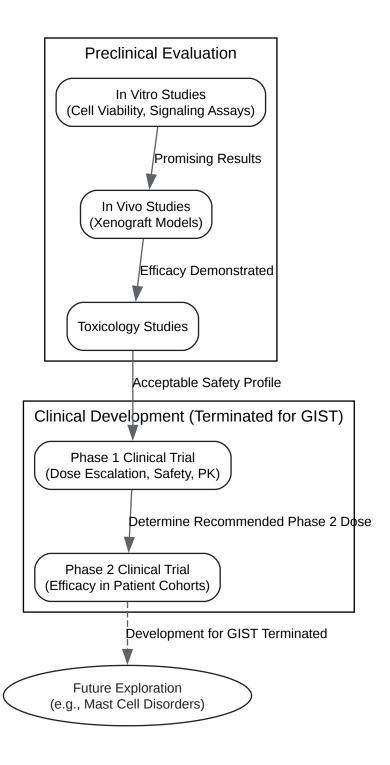
There is currently no publicly available data on the use of THE-630 in combination with other research compounds. Further research would be required to evaluate potential synergistic or additive effects with other targeted therapies or chemotherapeutic agents.

Clinical Development and Status

A Phase 1/2 clinical trial (NCT05160168) was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of THE-630 in patients with advanced GIST who had progressed on or were intolerant to prior therapies.[6] Initial results from the dose-escalation phase showed that THE-630 was generally well-tolerated at lower doses and demonstrated preliminary signs of clinical activity, with stable disease being the best response in several patients.[7][8] However, dose-limiting toxicities were observed at higher dose levels, and the company concluded that the therapeutic window was not sufficient to achieve the desired pan-variant KIT inhibition in GIST.[4] Consequently, the development of THE-630 for the treatment of GIST was terminated. [4][9] The company has indicated that it may explore the potential of low-dose THE-630 in other KIT-associated mast cell-driven inflammatory indications.

Experimental Workflow





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Caption: The development of THE-630 followed a standard preclinical and clinical workflow. Despite promising preclinical data, the clinical trial for GIST was terminated, and future exploration in other indications is being considered.



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